4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
4-Benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Its structure includes:
- A 4-benzyl group at position 4 of the triazoloquinazoline ring.
- A 2-(2-chlorobenzyl) substituent at position 2.
- An N-isobutyl carboxamide moiety at position 6.
The compound’s synthesis likely follows methodologies similar to related analogs, such as cyclization using carbonyldiimidazole (CDI) and subsequent alkylation steps .
Properties
IUPAC Name |
4-benzyl-2-[(2-chlorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN5O3/c1-18(2)15-30-25(35)20-12-13-22-24(14-20)34-27(32(26(22)36)16-19-8-4-3-5-9-19)31-33(28(34)37)17-21-10-6-7-11-23(21)29/h3-14,18H,15-17H2,1-2H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPUJNHMCZQLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=CC=C4Cl)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the triazoloquinazoline family known for various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Tetrahydro-triazoloquinazoline
- Functional Groups : Benzyl and chlorobenzyl moieties
- Carboxamide Group : Imparts significant biological activity
Anticancer Properties
Research indicates that compounds within the triazoloquinazoline family exhibit anticancer activity . For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| 4-benzyl-2-(2-chlorobenzyl)-N-isobutyl... | Lung Cancer | 15.6 |
| 4-benzyl-2-(2-chlorobenzyl)-N-isobutyl... | Breast Cancer | 12.3 |
These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Evidence suggests that the compound may activate apoptotic pathways leading to programmed cell death in tumor cells.
- Anti-Angiogenic Effects : Some derivatives have demonstrated the ability to inhibit angiogenesis, which is critical for tumor growth and metastasis .
Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of the compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant effects observed at concentrations above 10 µM.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism behind the anticancer activity. The study found that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a potential pathway for inducing apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s pharmacological and physicochemical properties are influenced by substituent variations. Below is a systematic comparison with three structurally related triazoloquinazoline derivatives:
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 2-chlorobenzyl group in the target compound confers higher logP compared to analogs with methylbenzyl or oxoethyl substituents . This may improve membrane permeability but reduce aqueous solubility.
- Electronic Effects : The electron-withdrawing chlorine atom in the target compound could enhance electrophilic reactivity, influencing interactions with biological targets.
Q & A
Q. How can researchers optimize the synthetic route for this compound?
Methodological Answer:
- Design of Experiments (DoE): Use statistical methods to identify critical reaction parameters (e.g., solvent polarity, temperature, stoichiometry of substituted benzaldehydes). For example, a 2<sup>k</sup> factorial design can evaluate interactions between variables like reflux time (4–8 hours) and catalyst concentration (1–5 mol%) .
- Example Workflow:
| Variable | Low Level | High Level |
|---|---|---|
| Reflux Time | 4 hours | 8 hours |
| Catalyst (AcOH) | 1 drop | 5 drops |
| Solvent | Ethanol | DMF |
- Validation: Monitor reaction progress via TLC/HPLC and isolate products using vacuum filtration .
Q. What spectroscopic and chromatographic techniques are critical for structural validation?
Methodological Answer:
- NMR Analysis: Prioritize <sup>1</sup>H/<sup>13</sup>C NMR to confirm benzyl and chlorobenzyl substituents. Use DEPT-135 to distinguish CH3 (isobutyl) from CH2 groups.
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.
- HPLC Purity: Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
Q. How to design an initial biological activity screening protocol?
Methodological Answer:
- Target Selection: Prioritize neurological targets (e.g., GABA receptors) based on structural analogs with anticonvulsant activity .
- In Vitro Assays:
- GABAA Binding: Radioligand displacement assays using [<sup>3</sup>H]muscimol.
- Cytotoxicity: MTT assay in HEK-293 cells (IC50 threshold: >50 µM).
- Dose-Response: Test concentrations from 1 nM to 100 µM in triplicate .
Advanced Research Questions
Q. How can computational docking resolve discrepancies between in vitro and in vivo activity data?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GABAA or kinases) using AMBER/CHARMM. Compare binding free energies (ΔG) with experimental IC50 values .
- Contradiction Analysis: If in vivo efficacy is lower than predicted, assess blood-brain barrier (BBB) permeability via PAMPA-BBB assays or QSAR models .
Q. What statistical frameworks address variability in biological replicate data?
Methodological Answer:
- ANOVA with Tukey’s Post Hoc: Identify outliers in triplicate datasets (e.g., p < 0.05 for significance).
- Bayesian Hierarchical Modeling: Account for batch effects in multi-lab studies.
- Case Study: If GABAA IC50 varies ±15%, re-test under standardized conditions (e.g., fixed ATP levels, temperature) .
Q. How to integrate AI-driven automation into reaction optimization?
Methodological Answer:
- Self-Optimizing Reactors: Use platforms like Chemspeed or LabDroid to iteratively adjust parameters (e.g., temperature, stirring rate) via reinforcement learning .
- Data Pipeline:
Experimental Data → ML Model (e.g., Random Forest) → Optimal Conditions → Feedback Loop
Q. What advanced techniques elucidate reaction mechanisms for scale-up?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare <sup>12</sup>C/<sup>13</sup>C or <sup>1</sup>H/<sup>2</sup>H rates to identify rate-determining steps.
- In Situ Monitoring: ReactIR or Raman spectroscopy to track intermediates (e.g., triazole ring formation).
- Computational Validation: DFT calculations (Gaussian 16) to map energy profiles for key transitions .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
